1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features both an indene and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Indene Moiety: Starting from a suitable precursor, the indene structure is synthesized through cyclization reactions.
Hydroxylation: Introduction of the hydroxyl group at the 1-position of the indene ring.
Urea Formation: The final step involves the reaction of the hydroxylated indene with thiophen-2-yl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 1-((1-oxo-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea.
Reduction: Formation of 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The indene and thiophene moieties could play a role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a thiophene.
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring.
Uniqueness
The presence of the thiophene ring in 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea may impart unique electronic properties, making it distinct from its analogs with phenyl or pyridine rings.
Properties
IUPAC Name |
1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(17-13-6-3-9-20-13)16-10-15(19)8-7-11-4-1-2-5-12(11)15/h1-6,9,19H,7-8,10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNHXYYQOAZNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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